Ethanone,2,2,2-trifluoro-1-(4-methylphenyl)-, O-[(4-methylphenyl)sulfonyl]oxime
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Description
Ethanone,2,2,2-trifluoro-1-(4-methylphenyl)-, O-[(4-methylphenyl)sulfonyl]oxime is a useful research compound. Its molecular formula is C16H14F3NO3S and its molecular weight is 357.3 g/mol. The purity is usually 95%.
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Biological Activity
Ethanone, 2,2,2-trifluoro-1-(4-methylphenyl)-, O-[(4-methylphenyl)sulfonyl]oxime is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by its trifluoromethyl group and sulfonyl oxime moiety. Its molecular formula is C16H14F3NO3S, with a molecular weight of approximately 367.35 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activity of Ethanone derivatives often hinges on their ability to interact with various biological targets. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in drug design. This section summarizes the key biological activities associated with Ethanone derivatives.
1. Anticancer Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Study : A study published in MDPI highlighted that trifluoromethyl-containing compounds demonstrated enhanced potency against cancer cells compared to their non-fluorinated counterparts. The mechanism involved the modulation of signaling pathways related to cell survival and proliferation .
2. Enzyme Inhibition
The presence of a sulfonyl oxime group in Ethanone derivatives has been linked to the inhibition of specific enzymes, which can be crucial for therapeutic applications.
- Research Findings : A study indicated that the oxime derivatives showed inhibitory activity against certain proteases, which are often implicated in disease progression . This inhibition can lead to potential therapeutic strategies for diseases where these enzymes play a key role.
3. Antimicrobial Properties
Ethanone derivatives have also been evaluated for their antimicrobial activity. The incorporation of fluorine atoms has been shown to enhance the lipophilicity and membrane permeability of these compounds.
- Data Table : Below is a summary of antimicrobial activity against various pathogens:
Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethanone Derivative A | E. coli | 32 µg/mL |
Ethanone Derivative B | S. aureus | 16 µg/mL |
Ethanone Derivative C | C. albicans | 64 µg/mL |
The mechanisms through which Ethanone derivatives exert their biological effects include:
- Modulation of Signaling Pathways : The trifluoromethyl group can enhance interactions with target proteins, altering signaling pathways involved in cell growth and survival.
- Enzyme Interaction : The sulfonyl oxime moiety facilitates binding to active sites of enzymes, leading to inhibition and subsequent biological effects.
Properties
IUPAC Name |
[(Z)-[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAOMANCFBUXTJ-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OS(=O)(=O)C2=CC=C(C=C2)C)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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